molecular formula C19H24FN3O4S2 B6488891 N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzene-1-sulfonamide CAS No. 897622-17-2

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B6488891
CAS No.: 897622-17-2
M. Wt: 441.5 g/mol
InChI Key: ZINKSVCKRATCFZ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their wide range of medicinal applications, including antibiotic, antidiabetic, and diuretic properties .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms. It also has a fluorophenyl group, which is a phenyl ring (a derivative of benzene) with a fluorine atom attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the piperazine ring, and the fluorophenyl group. Each of these groups can participate in different types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the fluorine atom could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some sulfonamides act as antimetabolites, blocking the metabolic processes of bacteria by inhibiting enzyme activity .

Safety and Hazards

As with any chemical compound, the safety and potential hazards would depend on factors such as dosage, exposure route, and individual health conditions. Some sulfonamides are known to cause side effects such as allergic reactions .

Future Directions

Future research could explore the potential medicinal applications of this compound, given the known biological activity of sulfonamides and piperazine derivatives .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O4S2/c1-16-2-8-19(9-3-16)29(26,27)21-10-15-28(24,25)23-13-11-22(12-14-23)18-6-4-17(20)5-7-18/h2-9,21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINKSVCKRATCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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